(1R,2S,3S,5S)-8-Azabicyclo[3.2.1]octane-2,3-diol 2-benzoate
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Overview
Description
“(1R,2S,3S,5S)-8-Azabicyclo[3.2.1]octane-2,3-diol 2-benzoate” is a complex organic compound with a fascinating structure. Let’s break it down:
- The compound belongs to the class of azabicyclo compounds, characterized by a bicyclic ring system containing nitrogen atoms.
- Its systematic name indicates the stereochemistry of the substituents: (1R,2S,3S,5S) refers to the absolute configuration of the chiral centers.
- The benzoate group is attached to the 2-position of the bicyclic ring.
Preparation Methods
Synthetic Routes::
Diastereoselective Synthesis:
Benzoate Formation:
- While not widely produced industrially, research laboratories often synthesize this compound for specific studies.
Chemical Reactions Analysis
Reactions::
Oxidation: The diol moiety can undergo oxidation to form a ketone or aldehyde.
Reduction: The ketone or aldehyde can be reduced back to the diol.
Substitution: The benzoate group can be substituted with other functional groups (e.g., halogens, alkyl groups).
Reduction: Chiral reducing agents (e.g., lithium aluminum hydride, borane) are used for diastereoselective reduction.
Benzoate Formation: Benzoic acid or benzoyl chloride, along with acid catalysts (e.g., sulfuric acid).
- The major product is the diastereomerically pure diol with the benzoate group attached.
Scientific Research Applications
Chemistry: Used as a model compound for studying stereochemistry and diastereoselective reactions.
Biology: Investigated for potential biological activity due to its unique structure.
Medicine: Research on its pharmacological properties and potential therapeutic applications.
Industry: Limited industrial applications, but its synthesis contributes to the development of new methodologies.
Mechanism of Action
- The exact mechanism of action depends on the specific context (e.g., biological or chemical).
- If used as a drug, it may interact with specific molecular targets (e.g., enzymes, receptors) or modulate cellular pathways.
Comparison with Similar Compounds
Uniqueness: The combination of the bicyclic ring system, stereochemistry, and benzoate group makes this compound unique.
Similar Compounds: Other azabicyclo compounds, such as tropanes or piperidines, share some structural features but lack the specific stereochemistry and benzoate group.
Properties
IUPAC Name |
(3-hydroxy-8-azabicyclo[3.2.1]octan-2-yl) benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-12-8-10-6-7-11(15-10)13(12)18-14(17)9-4-2-1-3-5-9/h1-5,10-13,15-16H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXUJYNZOZXKOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(CC1N2)O)OC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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